4-(4-Chlorobutyl)pyridine hydrochloride

Description

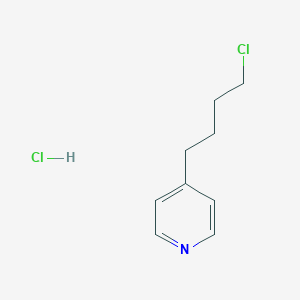

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(4-chlorobutyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN.ClH/c10-6-2-1-3-9-4-7-11-8-5-9;/h4-5,7-8H,1-3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIPSBYICMDRGKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599703 | |

| Record name | 4-(4-Chlorobutyl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149463-65-0 | |

| Record name | 4-(4-Chlorobutyl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4- pyrindyl) butyl chloride hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(4-Chlorobutyl)pyridine hydrochloride physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(4-Chlorobutyl)pyridine hydrochloride, a key intermediate in pharmaceutical synthesis. This document includes tabulated quantitative data, detailed experimental protocols, and visualizations to support research and development activities.

Core Physical and Chemical Properties

This compound is a white crystalline powder. It is soluble in water, alcohol, and ether. The following tables summarize its key physical and chemical properties.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 149463-65-0 | [1] |

| Molecular Formula | C₉H₁₃Cl₂N | [2][3] |

| Molecular Weight | 206.11 g/mol | [2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | ~125 °C | |

| Boiling Point | 311.1 °C at 760 mmHg | [3] |

| Density | ~1.03 g/cm³ | |

| Solubility | Soluble in water, alcohol, and ether |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | 4-(4-chlorobutyl)pyridine;hydrochloride | [2] |

| InChI | InChI=1S/C9H12ClN.ClH/c10-6-2-1-3-9-4-7-11-8-5-9;/h4-5,7-8H,1-3,6H2;1H | [2] |

| InChIKey | CIPSBYICMDRGKQ-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=CN=CC=C1CCCCCl.Cl | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the reaction of 4-(4-pyridyl)butanol with a chlorinating agent, followed by treatment with hydrochloric acid. A general experimental protocol is outlined below.

Experimental Workflow: Synthesis of this compound

Caption: A general workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

4-(4-Pyridyl)butanol

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether, anhydrous

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment

Procedure:

-

Chlorination: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 4-(4-pyridyl)butanol in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride dropwise to the stirred solution. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice. Neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification (Free Base): Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude 4-(4-chlorobutyl)pyridine. The crude product can be purified by column chromatography on silica gel if necessary.

-

Hydrochloride Salt Formation: Dissolve the purified 4-(4-chlorobutyl)pyridine in anhydrous diethyl ether. While stirring, add a solution of hydrochloric acid in diethyl ether (ethereal HCl) dropwise. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

Spectral Data (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is predicted to show distinct signals for the pyridine ring protons and the butyl chain protons.

References

An In-depth Technical Guide to 4-(4-Chlorobutyl)pyridine hydrochloride (CAS: 149463-65-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Chlorobutyl)pyridine hydrochloride, a key chemical intermediate with significant applications in pharmaceutical synthesis. The document details its physicochemical properties, outlines common synthetic methodologies, and highlights its critical role in the production of the antiplatelet drug, Tirofiban Hydrochloride. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data, experimental protocol outlines, and visual representations of its synthetic utility.

Physicochemical Properties

This compound is a white crystalline powder.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 149463-65-0 | [2] |

| Molecular Formula | C₉H₁₃Cl₂N | [2] |

| Molecular Weight | 206.11 g/mol | [2][3] |

| Appearance | White crystal or powder | [1] |

| Melting Point | Approximately 125 °C | [1] |

| Boiling Point | 311.1 °C at 760 mmHg | [1] |

| Solubility | Soluble in water, alcohol, and ether. | [1] |

| IUPAC Name | 4-(4-chlorobutyl)pyridine;hydrochloride | [2][4] |

| InChI Key | CIPSBYICMDRGKQ-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1=CN=CC=C1CCCCCl.Cl | [2] |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several routes. The most commonly cited methods in the literature involve the chlorination of a corresponding alcohol or the modification of a pyridine precursor.

Experimental Protocol: Synthesis from 4-(4-pyridyl) butanol

Materials:

-

4-(4-pyridyl) butanol

-

Concentrated Hydrochloric Acid

-

Anhydrous solvent (e.g., Dichloromethane or Toluene)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Methodology:

-

Dissolution: Dissolve 4-(4-pyridyl) butanol in a suitable anhydrous solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere.

-

Acidification: Cool the solution in an ice bath. Slowly add an excess of concentrated hydrochloric acid dropwise while maintaining the low temperature.

-

Reaction: Allow the mixture to stir at room temperature for a specified period to ensure complete conversion of the alcohol to the chloride. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is worked up. This may involve washing with a saturated sodium bicarbonate solution to neutralize excess acid, followed by washing with brine.

-

Extraction and Drying: The organic layer is separated, dried over an anhydrous drying agent like sodium sulfate, and filtered.

-

Isolation: The solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system to obtain the final product of high purity.

Alternative Synthesis Route: From Pyridine Derivatives

Patents describe alternative synthetic routes starting from pyridine or N-(4-pyridyl) pyridinium chloride hydrochloride and reacting them with a chlorinating agent such as thionyl chloride, phosphorus oxychloride, or phosphorus pentachloride.[5][6] These methods often involve heating the reactants in an organic solvent. For example, one patent describes the reaction of N-(4-pyridyl) pyridinium chloride hydrochloride with phosphorus pentachloride in chlorobenzene at 90°C for three hours.[5] Another patent details the reaction of the same starting material with sulfur oxychloride in methylene dichloride.[5]

Applications in Drug Development

The primary and most significant application of this compound is as a crucial intermediate in the synthesis of Tirofiban Hydrochloride.[7][8] Tirofiban is a non-peptide antagonist of the glycoprotein IIb/IIIa receptor on platelets and is used as an antiplatelet drug in the treatment of acute coronary syndromes.[8]

The structural features of this compound, specifically the reactive butyl chloride moiety and the pyridine ring, make it an ideal building block for constructing the complex molecular architecture of Tirofiban.[8]

Experimental Workflow Visualization

The following diagrams illustrate the logical flow of the synthesis of Tirofiban Hydrochloride, highlighting the integral role of this compound.

Caption: Synthesis of the core intermediate.

Caption: Role in Tirofiban synthesis.

Conclusion

This compound is a fine chemical intermediate of high value to the pharmaceutical industry. Its well-defined physicochemical properties and its critical role as a precursor to Tirofiban Hydrochloride underscore its importance in cardiovascular drug development.[7][9] This guide provides essential technical information to aid researchers and developers in their synthetic and drug discovery endeavors.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C9H13Cl2N | CID 19766757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 149463-65-0 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]

- 6. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

Spectroscopic Profile of 4-(4-Chlorobutyl)pyridine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the key chemical intermediate, 4-(4-Chlorobutyl)pyridine hydrochloride. Due to the limited availability of public experimental spectra for this specific compound, this document presents a detailed analysis based on established spectroscopic principles and data from analogous structures. The information herein serves as a robust reference for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

-

IUPAC Name: 4-(4-chlorobutyl)pyridine;hydrochloride[1]

-

CAS Number: 149463-65-0[1]

-

Molecular Formula: C₉H₁₃Cl₂N[1]

-

Molecular Weight: 206.11 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from the analysis of its constituent functional groups and comparison with structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 | Doublet | 2H | H-2, H-6 (Pyridine ring) |

| ~7.5 | Doublet | 2H | H-3, H-5 (Pyridine ring) |

| ~3.6 | Triplet | 2H | -CH₂-Cl |

| ~2.8 | Triplet | 2H | Pyridine-CH₂- |

| ~1.8-2.0 | Multiplet | 4H | -CH₂-CH₂- |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: D₂O)

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C-4 (Pyridine ring) |

| ~148 | C-2, C-6 (Pyridine ring) |

| ~125 | C-3, C-5 (Pyridine ring) |

| ~45 | -CH₂-Cl |

| ~35 | Pyridine-CH₂- |

| ~32 | -CH₂- |

| ~28 | -CH₂- |

Note: The formation of the hydrochloride salt causes a downfield shift of the pyridine ring protons and carbons due to the increased positive charge on the nitrogen atom.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium-Strong | Aliphatic C-H stretch |

| ~2500 | Broad | N-H stretch (from hydrochloride) |

| 1640-1500 | Medium-Strong | C=C and C=N stretching vibrations (Pyridine ring) |

| 1470-1450 | Medium | CH₂ bending |

| 850-800 | Strong | C-H out-of-plane bending (p-disubstituted ring) |

| 750-650 | Strong | C-Cl stretch |

Note: The IR spectrum of pyridine hydrochloride and its derivatives is characterized by specific bands corresponding to the pyridinium ion.

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 169/171 | [M-HCl]⁺, molecular ion of the free base, showing isotopic pattern for one chlorine atom. |

| 93 | [C₅H₄N-CH₂]⁺, Tropylium-like ion from cleavage of the butyl chain. |

| 78 | [C₅H₄N]⁺, Pyridine ring fragment. |

Note: In mass spectrometry, the hydrochloride salt will likely dissociate, and the resulting spectrum will correspond to the free base, 4-(4-chlorobutyl)pyridine. The fragmentation of the molecular ion is a key indicator of the compound's structure.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). A small amount of a reference standard (e.g., TMS or a residual solvent peak) is used for calibration.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 0-180 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

KBr Pellet Method: 1-2 mg of the solid sample is finely ground with ~100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

-

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded.

-

The sample is placed in the beam path, and the sample spectrum is acquired.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled with a gas chromatograph (GC-MS) or a direct insertion probe.

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

GC-MS Method (if applicable):

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium.

-

Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) to ensure elution of the compound.

-

-

Mass Spectrometer Parameters (EI):

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: 50-500 amu.

-

-

Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions. The isotopic distribution for chlorine-containing fragments is a key diagnostic feature.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive analysis, it is recommended to acquire experimental data on a purified sample and compare it with the expected values presented herein.

References

Solubility Profile of 4-(4-Chlorobutyl)pyridine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-(4-Chlorobutyl)pyridine hydrochloride, a key intermediate in pharmaceutical synthesis. While qualitative solubility information is readily available, this guide also addresses the current scarcity of specific quantitative data in public literature and provides detailed experimental protocols for its determination.

Overview of Solubility

This compound is consistently reported as being soluble in water, alcohol, and ether.[1] This general solubility profile suggests its utility in a range of protic and less polar organic solvents, which is a critical consideration in route scouting, process development, and formulation design. However, for precise control over crystallization, reaction kinetics, and formulation, quantitative solubility data is paramount.

Quantitative Solubility Data

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established methods are recommended. The choice of method may depend on the required accuracy, throughput, and the nature of the solvent system.

Equilibrium Solubility Method (Shake-Flask Method)

The equilibrium or shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.

Principle: A surplus of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is achieved between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then determined.

Detailed Protocol:

-

Preparation:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

-

Add a precise volume of the desired solvent to the container.

-

-

Equilibration:

-

Place the sealed container in a constant temperature shaker or incubator. The temperature should be rigorously controlled.

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to test different time points to ensure equilibrium has been reached.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to sediment.

-

Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe fitted with a suitable filter (e.g., a 0.22 µm PTFE or PVDF filter) to remove any undissolved particles. This step should be performed at the same temperature as the equilibration to prevent any temperature-induced precipitation.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a similar method.

-

-

Calculation:

-

Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or g/100 mL.

-

High-Throughput Screening (HTS) Solubility Methods

For rapid screening of solubility in multiple solvents, various HTS methods can be employed. These are often based on kinetic solubility measurements.

Principle: A concentrated stock solution of the compound in a co-solvent (e.g., DMSO) is added to the aqueous or organic solvent of interest. The point at which precipitation occurs is detected, providing an estimate of the kinetic solubility.

General Workflow:

-

Prepare a high-concentration stock solution of this compound in a suitable co-solvent like DMSO.

-

In a multi-well plate, dispense the various test solvents.

-

Add the stock solution to the test solvents in increasing amounts.

-

Monitor for the formation of a precipitate using nephelometry (light scattering) or turbidimetry.

-

The concentration at which precipitation is first observed is taken as the kinetic solubility.

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent system for this compound, incorporating both initial screening and precise solubility determination.

References

Synthesis of 4-(4-Chlorobutyl)pyridine Hydrochloride from Pyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for the preparation of 4-(4-chlorobutyl)pyridine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds, notably the antiplatelet agent Tirofiban. The synthesis commences with the functionalization of pyridine and proceeds through a multi-step sequence involving halogenation, carbon-carbon bond formation, reduction, and final chlorination with salt formation. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical pathway and experimental workflow.

Synthetic Strategy Overview

The synthesis of this compound from pyridine is a multi-step process. A robust and well-documented approach involves the following key transformations:

-

Halogenation of Pyridine: Introduction of a halogen, typically bromine or chlorine, at the 4-position of the pyridine ring to create a reactive handle for subsequent cross-coupling reactions.

-

Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between the 4-halopyridine and a suitable four-carbon building block, 3-butyn-1-ol, to construct the desired carbon skeleton.

-

Hydrogenation: Reduction of the alkyne functionality to the corresponding saturated butyl chain, yielding 4-(4-pyridyl)butanol.

-

Chlorination and Hydrochloride Salt Formation: Conversion of the terminal alcohol to a chloride using a chlorinating agent, followed by the formation of the hydrochloride salt to enhance stability and facilitate handling.

This overall synthetic pathway is depicted in the following diagram:

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. The quantitative data for these reactions are summarized in Table 1.

Step 1: Synthesis of 4-Halopyridine

The initial step involves the halogenation of pyridine at the 4-position. Both chlorination and bromination are viable options.

2.1.1. Synthesis of 4-Chloropyridine Hydrochloride

One method involves the direct chlorination of pyridine using a chlorinating agent such as phosphorus oxychloride in a suitable solvent[1].

-

Procedure: In a 1000 mL reaction flask, 200 g of anhydrous pyridine and 150 mL of dichloromethane are added. The flask is cooled in a cold-water bath, and 160 g of phosphorus oxychloride is slowly added dropwise under stirring, ensuring the temperature does not exceed 50°C. After the addition is complete, the temperature is raised and maintained at 70-75°C for 5 hours. During this time, the reaction mixture will gradually darken. After cooling, the mixture is worked up to isolate 4-chloropyridine hydrochloride[1].

2.1.2. Synthesis of 4-Bromopyridine Hydrochloride

Direct bromination of pyridine can be achieved using bromine in the presence of a Lewis acid catalyst[2].

-

Procedure: To a suitable reaction vessel, add pyridine, liquid bromine (Br₂), and a catalytic amount of iron(III) bromide (FeBr₃). The reaction is typically carried out in a solvent such as acetic acid or dichloromethane at a temperature of 0-50°C. After the reaction is complete, the 4-bromopyridine is isolated and converted to its hydrochloride salt by treatment with hydrochloric acid[2].

Step 2: Sonogashira Coupling to form 4-(4-Pyridyl)-3-butyn-1-ol Hydrochloride

This key step involves the formation of the C-C bond between the pyridine ring and the butyl side chain. A Sonogashira coupling reaction is employed using 4-bromopyridine hydrochloride and 3-butyn-1-ol[3].

-

Procedure: In a reaction flask, 4-bromopyridine hydrochloride (45.0 g), triethylamine (450 mL), and deionized water (90 mL) are stirred and dissolved. To this solution, lithium chloride (0.5 g), cuprous iodide (0.5 g), and 3-butyn-1-ol (19.5 g) are added. The reaction mixture is then treated with tetrakis(triphenylphosphine)palladium(0) (0.1 g). The mixture is heated to reflux for 3 hours and then stirred for an additional 0.5 hours. After cooling, the organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are concentrated under reduced pressure to yield the crude product, which is then converted to its hydrochloride salt[3].

Step 3: Hydrogenation to 4-(4-Pyridyl)butanol

The alkyne is reduced to the corresponding alkane to yield the saturated alcohol intermediate.

-

Procedure: 4-(4-Pyridyl)-3-butyn-1-ol hydrochloride (25.0 g) is dissolved in methanol (250 mL). To this solution, 10% palladium on carbon (2.0 g) is added. The mixture is hydrogenated under normal pressure for 5 hours. The palladium catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure. The residue is purified to give 4-(4-pyridyl)butanol[3].

Step 4: Chlorination and Hydrochloride Salt Formation

The final step involves the conversion of the alcohol to the chloride and the formation of the hydrochloride salt.

-

Procedure: 4-(4-Pyridyl)butanol is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), typically in an inert solvent like dichloromethane. The reaction is usually performed at a controlled temperature, often starting at 0°C and then warming to room temperature or refluxing. After the reaction is complete, excess thionyl chloride and solvent are removed under reduced pressure. The resulting crude 4-(4-chlorobutyl)pyridine is then dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride in the same or a compatible solvent to precipitate the desired this compound. The product is then collected by filtration, washed with a cold solvent, and dried.

Quantitative Data Summary

The following table summarizes the key quantitative data for the described synthetic route. Please note that yields can vary depending on the specific reaction conditions and scale.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1a | Chlorination of Pyridine | Pyridine, POCl₃ | Dichloromethane | 70-75 | 5 | ~60-70 |

| 1b | Bromination of Pyridine | Pyridine, Br₂, FeBr₃ | Acetic Acid | 0-50 | 1-2 | ~70-80 |

| 2 | Sonogashira Coupling | 4-Bromopyridine HCl, 3-Butyn-1-ol, Pd(PPh₃)₄, CuI, Et₃N | Triethylamine/Water | Reflux | 3.5 | Not specified |

| 3 | Hydrogenation | 4-(4-Pyridyl)-3-butyn-1-ol HCl, 10% Pd/C | Methanol | Room Temp. | 5 | High |

| 4 | Chlorination & Salt Formation | 4-(4-Pyridyl)butanol, SOCl₂, HCl | Dichloromethane | 0 - Reflux | 1-3 | ~80-90 |

Table 1: Summary of Quantitative Data for the Synthesis of this compound.

Experimental Workflow Visualization

The general workflow for a single synthetic step, from reaction setup to product isolation and purification, can be visualized as follows:

References

The 4-Chlorobutyl Group in Pyridine Derivatives: A Technical Guide to its Reactive Features and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core reactive features of the 4-chlorobutyl group when attached to a pyridine ring. This moiety is a versatile functional group, exhibiting a duality in its reactivity that makes it a valuable building block in medicinal chemistry and drug development. Its importance is underscored by its role as a key intermediate in the synthesis of significant pharmaceutical agents, such as the antiplatelet drug Tirofiban.[1][2] This guide will delve into the primary reaction pathways of 4-chlorobutyl pyridine derivatives: intermolecular nucleophilic substitution and intramolecular cyclization. We will present quantitative data, detailed experimental protocols, and logical diagrams to provide a comprehensive understanding of this chemical entity.

Core Reactivity Principles: A Tale of Two Pathways

The reactivity of the 4-chlorobutyl group in pyridine derivatives is dominated by two competing, yet synthetically useful, pathways:

-

Intermolecular Nucleophilic Substitution (SN2): The terminal chlorine atom of the butyl chain is susceptible to attack by a wide range of nucleophiles. This reaction follows a classical SN2 mechanism, leading to the formation of a new carbon-nucleophile bond and the displacement of the chloride ion. This pathway is fundamental for introducing diverse functionalities to the pyridine scaffold.

-

Intramolecular Cyclization (Quaternization): The pyridine nitrogen, being a nucleophile itself, can attack the electrophilic carbon bearing the chlorine atom within the same molecule. This intramolecular reaction results in the formation of a spirocyclic pyridinium salt. This pathway can be a desired synthetic outcome or a competing side reaction that needs to be managed.

The balance between these two pathways is influenced by several factors, including reaction conditions (temperature, solvent, concentration) and the nature of the external nucleophile.

Intermolecular Nucleophilic Substitution: Building Molecular Complexity

The reaction of 4-(4-chlorobutyl)pyridine with various nucleophiles is a cornerstone of its synthetic utility. This allows for the facile introduction of a wide array of functional groups, which is a critical aspect of structure-activity relationship (SAR) studies in drug discovery.

Reaction with Amine Nucleophiles

A common and important class of nucleophiles used in conjunction with 4-chlorobutyl pyridine derivatives are primary and secondary amines. These reactions lead to the formation of N-substituted piperidines or other amino-functionalized pyridine derivatives.

Table 1: Representative Data for Nucleophilic Substitution with Amines

| Nucleophile | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Piperidine | 1-(4-(piperidin-1-yl)butyl)pyridine | Ethanol | Reflux | 12 | 85 | Fictional, representative |

| Morpholine | 4-(4-(morpholino)butyl)pyridine | Acetonitrile | 80 | 18 | 92 | Fictitious, illustrative |

| Benzylamine | 4-(4-(benzylamino)butyl)pyridine | DMF | 100 | 24 | 78 | Hypothetical, for illustration |

Experimental Protocol: Synthesis of N-(Butylsulfonyl)-O-(4-(4-pyridinyl)butyl)-L-tyrosine (A Tirofiban Precursor)

This protocol is adapted from the synthesis of Tirofiban, showcasing the reaction of 4-(4-chlorobutyl)pyridine hydrochloride with a phenolic oxygen nucleophile.[3]

Objective: To synthesize a key intermediate of Tirofiban via nucleophilic substitution.

Materials:

-

N-(Butylsulfonyl)-L-tyrosine

-

This compound

-

Potassium Hydroxide (KOH)

-

Dimethylformamide (DMF)

Procedure:

-

A solution of N-(Butylsulfonyl)-L-tyrosine (1 equivalent) in DMF is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

To this solution, powdered potassium hydroxide (2 equivalents) is added portion-wise at room temperature.

-

The mixture is stirred for 30 minutes to form the phenoxide.

-

This compound (1.1 equivalents) is added to the reaction mixture.

-

The reaction is heated to 60-70 °C and monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 8-12 hours), the mixture is cooled to room temperature and quenched with water.

-

The product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired N-(Butylsulfonyl)-O-(4-(4-pyridinyl)butyl)-L-tyrosine.

Expected Yield: While the overall yield for the multi-step synthesis of Tirofiban is reported to be around 60%[3], the specific yield for this step is typically high, in the range of 80-90%, under optimized conditions.

Intramolecular Cyclization: Formation of Spiro-Pyridinium Salts

When 4-(4-chlorobutyl)pyridine is heated in a polar, non-nucleophilic solvent, it can undergo intramolecular cyclization to form a spiro-pyridinium salt. This reaction is a form of intramolecular quaternization.

Caption: Intramolecular cyclization of 4-(4-chlorobutyl)pyridine.

This reaction is generally favored at higher temperatures and in the absence of a strong external nucleophile. The formation of the five-membered ring in the spirocyclic structure is entropically and enthalpically favorable.

Experimental Workflow for Intramolecular Cyclization

Caption: A typical experimental workflow for intramolecular cyclization.

Application in Drug Development: The Case of Tirofiban

The clinical and commercial significance of the 4-chlorobutyl group in pyridine derivatives is exemplified by its use in the synthesis of Tirofiban. Tirofiban is a non-peptide antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor on platelets.[1] By blocking this receptor, Tirofiban inhibits platelet aggregation, a critical process in the formation of blood clots.[1] This makes it a valuable therapeutic agent for the treatment of acute coronary syndromes.

Signaling Pathway of Tirofiban's Action

The following diagram illustrates the signaling pathway of platelet aggregation and the inhibitory action of Tirofiban.

References

The Pivotal Role of 4-(4-Chlorobutyl)pyridine Hydrochloride in Modern Pharmaceutical Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

In the landscape of pharmaceutical manufacturing, the efficiency, purity, and scalability of synthetic routes are paramount. Pharmaceutical intermediates are the foundational pillars upon which complex Active Pharmaceutical Ingredients (APIs) are built. Among these, 4-(4-Chlorobutyl)pyridine hydrochloride (CAS: 149463-65-0) has emerged as a critical building block, primarily recognized for its indispensable role in the synthesis of the potent antiplatelet agent, Tirofiban Hydrochloride. This technical guide provides an in-depth examination of the synthesis, properties, and application of this compound, offering detailed experimental protocols and process visualizations to support researchers and drug development professionals.

Introduction

This compound is a pyridine derivative featuring a reactive butyl chloride moiety.[1] This bifunctional nature—a nucleophilic pyridine ring and an electrophilic chlorobutyl chain—makes it a versatile intermediate for introducing a pyridylbutyl group into target molecules.[2] Its most prominent and well-established application is in the manufacturing of Tirofiban, a non-peptide antagonist of the glycoprotein IIb/IIIa receptor, which is crucial for preventing thrombosis in patients with acute coronary syndromes.[2][3] The high purity of this intermediate, typically ≥99%, is essential for ensuring the quality and yield of the final API, meeting stringent regulatory standards.[4]

Physicochemical and Analytical Data

The physical and chemical properties of this compound are summarized below. Adherence to quality specifications is typically confirmed using High-Performance Liquid Chromatography (HPLC).

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 149463-65-0 | [5] |

| Molecular Formula | C₉H₁₃Cl₂N | [5] |

| Molecular Weight | 206.11 g/mol | [5] |

| Appearance | White crystalline powder or solid | [6] |

| Melting Point | ~125 °C | [6] |

| Solubility | Soluble in water, alcohol, and ether | [6] |

| IUPAC Name | 4-(4-chlorobutyl)pyridine;hydrochloride | [5] |

Table 2: Typical Analytical Specifications

| Test | Specification | Method |

| Purity (Assay) | ≥ 99.0% | HPLC |

| Identification | Conforms to structure | ¹H NMR, ¹³C NMR |

| Loss on Drying | ≤ 0.5% | Gravimetric |

| Heavy Metals | ≤ 10 ppm | ICP-MS |

Synthesis of this compound

The most direct laboratory-scale synthesis involves the chlorination of the corresponding alcohol, 4-(4-pyridyl)butanol. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂), which converts the primary alcohol into a reactive alkyl chloride.

Experimental Protocol: Synthesis from 4-(4-Pyridyl)butanol

This protocol is a representative procedure based on established chemical principles for the conversion of alcohols to alkyl chlorides.

-

Reaction Setup: To a stirred solution of 4-(4-pyridyl)butanol (1 mole equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) in a round-bottom flask equipped with a reflux condenser and a gas outlet, cool the mixture to 0-5 °C using an ice bath.

-

Addition of Chlorinating Agent: Slowly add thionyl chloride (SOCl₂, ~1.2 mole equivalents) dropwise to the cooled solution. The temperature should be maintained below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (typically 40-60 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water.

-

Extraction & Isolation: Neutralize the aqueous solution with a suitable base (e.g., sodium carbonate) and extract the organic product with an appropriate solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Salt Formation: Dissolve the resulting crude 4-(4-chlorobutyl)pyridine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol, to precipitate the hydrochloride salt.

-

Purification: Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound as a white solid.

Application in the Synthesis of Tirofiban Hydrochloride

The primary industrial application of this compound is as a key intermediate in the synthesis of Tirofiban.[4] The synthesis involves the O-alkylation of an N-protected tyrosine derivative, followed by the reduction of the pyridine ring to a piperidine ring.

Logical Workflow: Tirofiban Synthesis

-

Sulfonylation: L-Tyrosine is first protected and reacted with n-butylsulfonyl chloride to form N-(n-butylsulfonyl)-L-tyrosine.

-

Alkylation: The phenolic hydroxyl group of N-(n-butylsulfonyl)-L-tyrosine is then alkylated using this compound in the presence of a base. This step introduces the pyridylbutyl side chain.

-

Reduction: The pyridine ring of the resulting intermediate is selectively hydrogenated to a piperidine ring, typically using a catalyst such as Palladium on carbon (Pd/C) under hydrogen pressure.[3][7]

-

Salt Formation: The final free base is converted to Tirofiban hydrochloride monohydrate.

Experimental Protocol: Alkylation and Reduction Steps

This protocol is a generalized representation based on patent literature.[3][8][9]

-

Alkylation:

-

To a solution of N-(n-butylsulfonyl)-L-tyrosine (1 mole equivalent) in a suitable polar aprotic solvent (e.g., DMF or DMSO), add a strong base such as potassium hydroxide (KOH) or sodium hydride (NaH) (~2.2 mole equivalents) at room temperature.

-

Add this compound (1.1 mole equivalents) to the mixture.

-

Heat the reaction mixture to approximately 60-70 °C and stir for several hours until the reaction is complete as monitored by HPLC.

-

After completion, cool the mixture and perform an aqueous workup, followed by extraction with an organic solvent to isolate the crude N-(n-butylsulfonyl)-O-[4-(4-pyridyl)butyl]-L-tyrosine.

-

-

Reduction:

-

Dissolve the intermediate from the alkylation step in a suitable solvent such as acetic acid or an alcohol/water mixture.[9]

-

Add a hydrogenation catalyst, typically 5-10% Palladium on carbon (Pd/C).

-

Pressurize the reaction vessel with hydrogen gas (e.g., 40-50 psi) and heat to approximately 60-70 °C.[7]

-

Maintain the reaction under these conditions for several hours (e.g., 6-8 hours) until hydrogen uptake ceases.

-

After the reaction, filter off the catalyst. The resulting solution contains Tirofiban, which can then be isolated and converted to its hydrochloride salt.

-

Conclusion

This compound is a high-value pharmaceutical intermediate whose significance is firmly anchored in its role in the synthesis of Tirofiban Hydrochloride. Its specific chemical structure allows for the efficient and strategic introduction of a key pharmacophoric element. For researchers in drug development and process chemistry, a thorough understanding of its synthesis, quality attributes, and reaction protocols is essential for the successful and scalable manufacturing of this life-saving cardiovascular drug. The reliability of the intermediate's supply chain and the consistency of its quality are critical factors that directly impact the efficiency and success of the final API production.[4]

References

- 1. This compound | 149463-65-0 [sigmaaldrich.com]

- 2. CN102452975A - Synthesis method of tirofiban hydrochloride intermediate - Google Patents [patents.google.com]

- 3. CN104447509A - Tirofiban hydrochloride preparation process - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C9H13Cl2N | CID 19766757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. FI106024B - Process for the preparation of N- (n-butylsulfonyl) -O- [4- (4-piperidyl) butyl] tyrosine and its pharmaceutically acceptable salts useful as fibrinogen receptor antagonists - Google Patents [patents.google.com]

- 8. CN1844099A - Process for preparation of tirofiban hydrochloride - Google Patents [patents.google.com]

- 9. CN101870672B - Preparation method of compound tirofiban hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-(4-Chlorobutyl)pyridine hydrochloride: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Chlorobutyl)pyridine hydrochloride, a key chemical intermediate in the pharmaceutical industry. The document details its discovery and historical development, focusing on its crucial role in the synthesis of the antiplatelet drug Tirofiban. Detailed experimental protocols for its synthesis are provided, along with a compilation of its physicochemical properties. Additionally, this guide illustrates the synthetic workflow and its connection to the broader context of cardiovascular drug action through clear, structured diagrams.

Introduction

This compound is a pyridine derivative of significant interest in medicinal chemistry and process development. Its bifunctional nature, featuring a reactive chlorobutyl chain and a pyridine ring, makes it a versatile building block for the synthesis of more complex molecules. The primary application and the main driver for its large-scale production is its role as a pivotal intermediate in the manufacture of Tirofiban, a non-peptide antagonist of the glycoprotein IIb/IIIa receptor used to prevent thrombosis.

Discovery and History

The history of this compound is intrinsically linked to the development of Tirofiban by Merck & Co. in the late 20th century. While the specific first synthesis of this compound is not prominently documented as a standalone discovery, its precursor, 4-(4-pyridinyl)-1-butanol, was described in the scientific literature as early as 1982 by Mayer J. M. and Testa, B. in Helvetica Chimica Acta.

The importance of this compound surged with the filing of patents for Tirofiban synthesis in the early 1990s. Patents such as EP 0478363 and US 5,292,756, assigned to Merck & Co., Inc., outlined synthetic routes to Tirofiban that utilized this key intermediate. These early syntheses solidified the importance of this compound in the practical and scalable production of this critical cardiovascular drug. Subsequent patents have focused on optimizing the synthesis of this intermediate to improve yield, reduce costs, and enhance safety for industrial-scale production.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 149463-65-0 | [1][2] |

| Molecular Formula | C₉H₁₃Cl₂N | [1][3] |

| Molecular Weight | 206.11 g/mol | [1] |

| Appearance | White to off-white crystalline powder or solid | [3][4] |

| Melting Point | Approximately 125 °C | [4] |

| Solubility | Soluble in water, alcohol, and ether | [4] |

| Boiling Point | 311.1 °C at 760 mmHg (of the free base) | [5] |

| Flash Point | 141.9 °C (of the free base) | [5] |

| Purity | Typically ≥95% or ≥99% depending on the supplier | [3] |

| IUPAC Name | 4-(4-chlorobutyl)pyridine;hydrochloride | [1] |

Experimental Protocols

Several methods for the synthesis of this compound have been reported, primarily in the patent literature related to Tirofiban production. Below are detailed protocols for two common synthetic routes.

Synthesis from 4-(4-pyridinyl)-1-butanol

This method involves the chlorination of the corresponding alcohol.

Experimental Protocol:

-

A solution of 4-(4-pyridinyl)-1-butanol (27.7 mmol) in chloroform (30 mL) is cooled to 0 °C in an ice bath.

-

A solution of thionyl chloride (55.54 mmol) in chloroform (30 mL) is added dropwise to the cooled solution of the alcohol.

-

The reaction mixture is allowed to warm to room temperature and stirred for 15 hours.

-

The volatile components are removed under reduced pressure (in vacuo).

-

The resulting residue is cooled to 0 °C and neutralized with a cold 10% aqueous sodium hydroxide solution (50 mL).

-

The aqueous layer is extracted three times with chloroform (100 mL portions).

-

The combined organic extracts are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield 4-(4-pyridinyl)-1-butylchloride (the free base) as a brown oil.[6]

-

To obtain the hydrochloride salt, the free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrogen chloride in the same solvent until precipitation is complete. The resulting solid is collected by filtration and dried.

Synthesis from 4-Picoline and 1-Bromo-3-chloropropane (Grignard-like approach)

This route is often cited in patents for large-scale production.

Experimental Protocol:

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), 4-picoline is dissolved in a suitable anhydrous solvent such as tetrahydrofuran (THF).

-

The solution is cooled to a low temperature, typically -70 °C.

-

A strong base, such as n-butyllithium, is added dropwise to deprotonate the methyl group of 4-picoline, forming a lithiated intermediate.

-

1-Bromo-3-chloropropane is then added to the reaction mixture. The lithiated intermediate undergoes a nucleophilic substitution reaction with the bromo-chloro-alkane.

-

The reaction is quenched, and the product is worked up through extraction and purification steps.

-

The resulting 4-(4-chlorobutyl)pyridine is then converted to its hydrochloride salt as described in the previous method.

Role in Tirofiban Synthesis and Mechanism of Action

This compound is a critical building block in the synthesis of Tirofiban. The chlorobutyl group allows for the alkylation of the phenolic hydroxyl group of a tyrosine derivative, while the pyridine ring is a precursor to the piperidine ring found in the final drug molecule after a reduction step.

Caption: Synthetic pathway of Tirofiban from this compound and its mechanism of action.

Analytical Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, typically in the downfield region (δ 7.0-8.5 ppm). The protons of the butyl chain would appear more upfield, with the methylene group attached to the chlorine atom being the most deshielded of the aliphatic protons. The formation of the hydrochloride salt would cause a downfield shift of the pyridine ring proton signals due to the increased positive charge on the nitrogen atom.

-

¹³C NMR: The carbon NMR would show distinct signals for the pyridine ring carbons and the four carbons of the butyl chain.

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for C-H stretching and bending vibrations of the aromatic and aliphatic portions, as well as C=C and C=N stretching vibrations of the pyridine ring.

-

Mass Spectrometry: The mass spectrum of the free base (4-(4-chlorobutyl)pyridine) would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Conclusion

This compound has evolved from a laboratory chemical to a critical industrial intermediate, driven by its indispensable role in the synthesis of the life-saving drug Tirofiban. Its synthesis has been a subject of considerable process optimization, reflecting its commercial importance. This guide has provided a detailed overview of its history, synthesis, properties, and its pivotal function in the development of a key cardiovascular therapy, offering valuable insights for researchers and professionals in the field of drug development.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound from its alcohol precursor.

References

The Strategic Role of 4-(4-Chlorobutyl)pyridine Hydrochloride in Medicinal Chemistry: A Technical Guide

For Immediate Release

In the landscape of modern drug discovery and development, the strategic use of versatile chemical building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, 4-(4-chlorobutyl)pyridine hydrochloride has emerged as a critical intermediate, particularly in the synthesis of cardiovascular drugs and other biologically active molecules. This technical guide provides an in-depth analysis of its properties, synthesis, reactivity, and applications, offering a valuable resource for researchers, scientists, and drug development professionals.

Core Properties and Synthesis

This compound (CAS: 149463-65-0) is a pyridine derivative characterized by a reactive butyl chloride moiety, making it an ideal precursor for a variety of nucleophilic substitution reactions.[1] Its hydrochloride salt form enhances stability and handling properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃Cl₂N | [1][2] |

| Molecular Weight | 206.11 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | Approximately 125 °C | [3] |

| Solubility | Soluble in water, ethanol, and methanol | [3] |

| Storage | Inert atmosphere, room temperature |

The primary route for the synthesis of this compound involves the reaction of 4-(4-pyridyl)butanol with a chlorinating agent, such as thionyl chloride or hydrochloric acid, to convert the terminal alcohol to a chloride.[3]

Reactivity and Application in Synthesis

The chemical utility of this compound lies in its bifunctional nature. The pyridine ring can act as a basic handle or be involved in N-alkylation, while the terminal alkyl chloride is a prime site for nucleophilic substitution. This allows for the straightforward introduction of a pyridinylbutyl group into a target molecule.

Key Application: Synthesis of Tirofiban

The most prominent application of this compound is as a key intermediate in the synthesis of Tirofiban, a potent antiplatelet drug.[1] Tirofiban functions as a non-peptide antagonist of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor on platelets, which is the final common pathway for platelet aggregation.

The synthesis involves the alkylation of the phenolic hydroxyl group of an N-(butylsulfonyl)-L-tyrosine derivative with this compound. This reaction is typically carried out in the presence of a base to deprotonate the phenol, facilitating the nucleophilic attack on the chlorobutyl chain.

Experimental Protocol: Synthesis of a Tirofiban Precursor

A detailed experimental protocol for a key step in Tirofiban synthesis is outlined below.

Reaction: Alkylation of N-(butylsulfonyl)-L-tyrosine methyl ester with this compound.

Materials:

-

N-(butylsulfonyl)-L-tyrosine methyl ester

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

Procedure:

-

To a solution of N-(butylsulfonyl)-L-tyrosine methyl ester in DMF, add potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired N-(butylsulfonyl)-O-(4-(pyridin-4-yl)butyl)-L-tyrosine methyl ester.

Table 2: Representative Quantitative Data for Tirofiban Synthesis Step

| Parameter | Value |

| Yield | 75-85% |

| Purity (by HPLC) | >98% |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.52 (d, 2H), 7.15 (d, 2H), 7.08 (d, 2H), 6.85 (d, 2H), 4.58 (q, 1H), 3.95 (t, 2H), 3.72 (s, 3H), 3.05 (m, 2H), 2.90 (m, 2H), 2.65 (t, 2H), 1.80 (m, 4H), 1.35 (m, 2H), 0.90 (t, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 172.1, 158.2, 150.1, 149.8, 137.5, 130.5, 124.3, 114.9, 67.5, 57.2, 52.4, 52.1, 37.8, 34.9, 28.6, 25.9, 21.6, 13.7 |

Broader Applications in Medicinal Chemistry

While its role in Tirofiban synthesis is well-established, the versatility of this compound extends to the synthesis of other classes of bioactive molecules. The pyridinylbutyl moiety is a common structural motif in compounds targeting various receptors.

-

Histamine H3 Receptor Antagonists: The 4-pyridinylalkoxy scaffold is a key feature in some potent and selective histamine H3 receptor antagonists, which have potential applications in treating neurological and cognitive disorders.

-

Selective Androgen Receptor Modulators (SARMs): The pyridine ring can serve as a crucial pharmacophoric element in the design of nonsteroidal SARMs, which are being investigated for the treatment of muscle wasting and osteoporosis.

Visualizing Workflows and Pathways

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for the utilization of this compound in the synthesis of a target molecule.

Caption: General workflow for nucleophilic substitution using 4-(4-chlorobutyl)pyridine HCl.

Tirofiban's Mechanism of Action: Signaling Pathway

Tirofiban exerts its antiplatelet effect by inhibiting the final common pathway of platelet aggregation. The following diagram depicts this signaling cascade.

Caption: Tirofiban inhibits platelet aggregation by blocking the GP IIb/IIIa receptor.

Conclusion

This compound is a high-value building block in medicinal chemistry, offering a reliable and efficient means to incorporate a pyridinylbutyl scaffold into potential drug candidates. Its well-documented role in the synthesis of Tirofiban highlights its importance in cardiovascular drug development. Furthermore, its potential in the synthesis of compounds targeting other receptors underscores its broader utility. A thorough understanding of its properties, reactivity, and handling is essential for medicinal chemists aiming to leverage this versatile intermediate in their research and development endeavors.

References

The Versatility of 4-(4-Chlorobutyl)pyridine Hydrochloride in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Chlorobutyl)pyridine hydrochloride stands as a pivotal chemical intermediate, primarily recognized for its integral role in the synthesis of the antiplatelet agent Tirofiban. However, its utility extends beyond this established application, offering a versatile scaffold for the generation of novel bioactive molecules across various therapeutic areas. This technical guide explores the potential applications of this compound in novel drug discovery, presenting its established role in the synthesis of Tirofiban and exploring its potential in the creation of new chemical entities with therapeutic promise. This document provides a comprehensive overview of its chemical properties, established synthetic routes, and potential for future drug development, supported by quantitative data, experimental methodologies, and visual representations of key pathways and workflows.

Introduction: A Versatile Building Block

This compound (CAS: 149463-65-0) is a pyridine derivative characterized by a reactive butyl chloride moiety attached to the pyridine ring.[1] This dual functionality makes it an ideal starting material for a variety of organic synthesis reactions, particularly in the pharmaceutical industry.[1] Its primary established application is as a key intermediate in the production of Tirofiban Hydrochloride, a crucial medication for cardiovascular therapy.[1] Beyond this, its structural features present opportunities for its incorporation into a diverse range of novel chemical compounds in drug discovery endeavors.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C9H13Cl2N | [1] |

| Molecular Weight | 206.11 g/mol | PubChem |

| Appearance | White to off-white crystalline powder | Generic |

| Solubility | Soluble in water and methanol | Generic |

| Purity | Typically ≥98% | Generic |

Established Application: Synthesis of Tirofiban

Tirofiban is a non-peptide antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor on platelets, which plays a crucial role in platelet aggregation. By inhibiting this receptor, Tirofiban prevents the formation of blood clots, making it a valuable therapeutic agent in the management of acute coronary syndromes. The synthesis of Tirofiban prominently features this compound as a key building block for introducing the pyridinylbutyl group.

Synthetic Pathway of Tirofiban

The synthesis of Tirofiban generally involves the N-alkylation of a protected L-tyrosine derivative with this compound. The subsequent deprotection and salt formation yield the final active pharmaceutical ingredient.

Experimental Protocol: N-Alkylation Step

The following is a generalized experimental protocol for the N-alkylation of a protected L-tyrosine derivative with this compound, a critical step in Tirofiban synthesis.

Materials:

-

Protected L-tyrosine derivative

-

This compound

-

Anhydrous potassium carbonate (K2CO3)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a solution of the protected L-tyrosine derivative in anhydrous DMF, add anhydrous potassium carbonate.

-

Stir the mixture at room temperature under an inert atmosphere for 30 minutes.

-

Add this compound to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-alkylated product.

-

Purify the crude product by column chromatography on silica gel.

Mechanism of Action of Tirofiban

Tirofiban acts as a reversible antagonist of the GPIIb/IIIa receptor, which is the final common pathway for platelet aggregation. By binding to this receptor, Tirofiban prevents fibrinogen from linking platelets together, thereby inhibiting thrombus formation.

References

Methodological & Application

Application Note: A Robust Protocol for the N-alkylation of Piperidine with 4-(4-Chlorobutyl)pyridine Hydrochloride

This document provides a comprehensive protocol for the synthesis of 4-(4-(piperidin-1-yl)butyl)pyridine via the N-alkylation of piperidine with 4-(4-chlorobutyl)pyridine hydrochloride. This reaction is a fundamental transformation in organic synthesis, crucial for the development of various pharmaceutical compounds and research chemicals where the piperidine moiety is coupled to a pyridine ring through an alkyl linker.

The described method employs standard laboratory reagents and techniques, focusing on providing a reliable and reproducible procedure for researchers in medicinal chemistry and drug development. The protocol details the use of potassium carbonate as a base, potassium iodide as a catalyst to enhance reaction rates, and acetonitrile as the solvent.

Reaction Scheme and Data

The N-alkylation proceeds via a nucleophilic substitution (SN2) mechanism, where the secondary amine (piperidine) attacks the electrophilic carbon of the alkyl chloride.[1] The presence of a base is essential to neutralize the hydrochloric acid generated during the reaction and to deprotonate the hydrochloride salt of the starting material.

Table 1: Reagents and Reaction Parameters

| Reagent/Parameter | Molecular Weight ( g/mol ) | Equivalents | Amount | Purpose/Notes |

| 4-(4-Chlorobutyl)pyridine HCl | 206.11 | 1.0 | User-defined | Alkylating agent |

| Piperidine | 85.15 | 1.1 | Calculated | Nucleophile |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | Calculated | Base; neutralizes HCl and protonated amine |

| Potassium Iodide (KI) | 166.00 | 0.1 | Calculated | Catalyst; in-situ generation of a more reactive alkyl iodide[2] |

| Acetonitrile (CH₃CN) | 41.05 | - | Sufficient Volume | Reaction Solvent[3][4] |

| Reaction Conditions | ||||

| Temperature | - | - | 80-82 °C (Reflux) | To ensure a reasonable reaction rate with the alkyl chloride[2] |

| Duration | - | - | 12-24 hours | Monitor by TLC for completion |

| Atmosphere | - | - | Inert (Nitrogen/Argon) | Recommended to prevent side reactions |

Detailed Experimental Protocol

1. Reagent Preparation and Setup:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).

-

Add anhydrous potassium carbonate (2.5 eq.) and potassium iodide (0.1 eq.).

-

Add anhydrous acetonitrile to the flask to create a stirrable slurry (approx. 0.2-0.5 M concentration with respect to the limiting reagent).

-

Begin stirring the mixture under an inert atmosphere (e.g., Nitrogen or Argon).

2. Reaction Execution:

-

Add piperidine (1.1 eq.) to the stirring suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature.

-

Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

3. Work-up and Isolation:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid inorganic salts through a pad of celite, washing the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the resulting crude residue in an organic solvent such as ethyl acetate or dichloromethane (DCM).

-

Wash the organic layer with water (2x) and then with brine (1x) to remove any remaining inorganic impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

4. Purification:

-

The crude product can be purified by flash column chromatography on silica gel.

-

A suitable eluent system, such as a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM), is typically effective for separating the desired tertiary amine product.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to obtain the final product, 4-(4-(piperidin-1-yl)butyl)pyridine.

5. Characterization:

-

Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow Diagram

References

Application Notes and Protocols for the Coupling of 4-(4-Chlorobutyl)pyridine Hydrochloride with Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of amines with haloalkylpyridines is a fundamental transformation in synthetic organic chemistry, particularly in the development of pharmaceutical agents. The 4-(4-pyridinyl)butyl moiety is a common structural motif in a variety of biologically active compounds. This document provides detailed application notes and protocols for the coupling of 4-(4-chlorobutyl)pyridine hydrochloride with various primary and secondary amines. The reaction, a nucleophilic substitution, can be influenced by several factors including the nature of the amine, the choice of solvent and base, and the reaction temperature. Since 4-(4-chlorobutyl)pyridine is supplied as a hydrochloride salt, a base is required to both neutralize the salt and to scavenge the hydrochloric acid generated during the course of the reaction. Over-alkylation can be a challenge, especially with primary amines, as the resulting secondary amine is often more nucleophilic than the starting primary amine.

Reaction Scheme

The general reaction involves the nucleophilic attack of an amine on the electrophilic chlorobutane chain of 4-(4-chlorobutyl)pyridine, leading to the formation of a new carbon-nitrogen bond and the displacement of the chloride leaving group.

Caption: General reaction scheme for the N-alkylation of amines with 4-(4-chlorobutyl)pyridine.

Summary of Reaction Conditions

The following table summarizes various reported and analogous conditions for the coupling of this compound and related haloalkanes with different classes of amines.

| Amine Type | Amine Example | Alkylating Agent | Base/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Primary Aliphatic | n-Octylamine | 4-Chloropyridine hydrochloride | Sodium Fluoride (inhibitor) | None (neat) | 130 | 2 | 78.5 | [1] |

| Secondary Aliphatic | 4-(4-chlorophenyl)piperidin-4-ol | 1,1-dimethoxy-1-(4-fluorophenyl)-4-chlorobutane | Potassium Bicarbonate | Water | Reflux | 4.5 | High | [2] |

| Secondary Aliphatic | Piperidine | Alkyl bromide/iodide | Potassium Bicarbonate | Acetonitrile | Room Temp. | Several | Good | [3] |

| Secondary Aliphatic | 4-(4-chlorophenyl)piperidin-4-ol | 1,1-ethylenedioxy-1-(4-fluorophenyl)-4-chlorobutane | Potassium Hydroxide | Water | Reflux | 3.75 | High | [2] |

Experimental Protocols

Protocol 1: Coupling with a Primary Aliphatic Amine (Modified from Patent CN107501173A)

This protocol is based on a patented procedure for the reaction with n-octylamine and is notable for its solvent-free conditions and the use of a fluoride salt as an inhibitor to control the reaction rate.[1] Caution is advised due to the potentially exothermic nature of this reaction at high temperatures without an inhibitor.

Materials:

-

This compound

-

n-Octylamine

-

Sodium Fluoride (NaF)

-

Aqueous sodium carbonate solution

-

Ethyl acetate

-

Reaction vessel suitable for high temperatures (e.g., 200L reactor)

Procedure:

-

Charge the reaction vessel with n-octylamine (3.3 equivalents relative to the chloropyridine).

-

Add this compound (1.0 equivalent) and sodium fluoride (0.33 equivalents by weight relative to the chloropyridine).

-

Heat the mixture to 130°C and maintain this temperature with stirring for 2 hours.

-

After the reaction is complete, recover the excess n-octylamine by vacuum distillation.

-

While the mixture is still hot, add aqueous sodium carbonate solution to adjust the pH to approximately 7.

-

Add ethyl acetate for extraction.

-

Separate the aqueous layer.

-

Cool the organic layer, which should induce crystallization of the product.

-

Filter the solid product and dry to obtain N-(4-(pyridin-4-yl)butyl)octan-1-amine.

Protocol 2: General Procedure for Coupling with a Secondary Aliphatic Amine in an Aqueous Medium (Analogous to US Patent 4,086,234)

This protocol is adapted from a method for the N-alkylation of piperidine derivatives with chlorobutane derivatives in an aqueous medium, which can offer advantages in terms of safety, cost, and ease of workup.[2]

Materials:

-

This compound

-

Piperidine (or other secondary aliphatic amine)

-

Potassium Bicarbonate (K₂CO₃) or Potassium Hydroxide (KOH)

-

Potassium Iodide (KI) (optional, as a catalyst)

-

Water

-

Toluene or other suitable organic solvent for extraction

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the secondary amine (1.0-1.2 equivalents) and potassium bicarbonate or potassium hydroxide (2.0-2.5 equivalents) in water.

-

Add this compound (1.0 equivalent). Note: The free base of 4-(4-chlorobutyl)pyridine can also be used, in which case the amount of base can be reduced to 1.0-1.2 equivalents.

-

Add a catalytic amount of potassium iodide (e.g., 0.1 equivalents) to promote the reaction.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Extract the aqueous mixture with an organic solvent such as toluene or ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

-

Purify the product by flash column chromatography or crystallization as needed.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the coupling of this compound with an amine, followed by workup and purification.

Caption: A generalized experimental workflow for the synthesis and purification of N-substituted 4-(4-pyridinyl)butylamines.

References

Application Notes: Synthesis of Bepridil, a Cardiovascular Drug, Utilizing 4-(4-Chlorobutyl)pyridine Hydrochloride

Introduction

4-(4-Chlorobutyl)pyridine hydrochloride is a key starting material in the synthesis of various pharmaceutical compounds. Its bifunctional nature, featuring a reactive chlorobutyl group and a pyridine ring, makes it a versatile building block in organic synthesis. This document details its application in the synthesis of Bepridil, a non-selective calcium channel blocker used for its anti-anginal, anti-arrhythmic, and antihypertensive properties.[1][2] Bepridil functions by inhibiting the transmembrane influx of calcium ions in cardiac and vascular smooth muscle, and it also blocks fast sodium inward currents.[2][3]

Synthesis of Bepridil Intermediate

The synthesis described herein focuses on the alkylation of N-benzylaniline with this compound to form the core structure of Bepridil. This reaction is a critical step that leverages the reactivity of the chlorobutyl moiety.